Product packaging for Ephedrannin A(Cat. No.:CAS No. 82001-39-6)

Ephedrannin A

Cat. No.: B1259365
CAS No.: 82001-39-6
M. Wt: 556.5 g/mol
InChI Key: GPBSBBVDERLESN-DHSZNAABSA-N
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Description

Ephedrannin A , a compound belonging to the tannin family, is classified as an A-type proanthocyanidin . This phytochemical is naturally sourced from the roots of various plants, including Ephedra sinica . This compound is recognized in research for its potential biological activities. Early research has identified it as a hypotensive principle . Subsequent studies have explored its anti-inflammatory properties, indicating that this compound can inhibit the production of inflammatory mediators in immune cells by suppressing nuclear factor-κB (NF-κB) activation . This mechanism suggests its value as a tool for investigating inflammatory signaling pathways and immune responses. The compound's structure has been defined as ent-Epiafzelechin-(2α→O→7, 4α→8)-Kaempferol . Researchers can utilize this high-purity this compound in biochemical and pharmacological studies to further elucidate its mechanisms and potential applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H20O11 B1259365 Ephedrannin A CAS No. 82001-39-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82001-39-6

Molecular Formula

C30H20O11

Molecular Weight

556.5 g/mol

IUPAC Name

(1S,13R)-6,9,17,19,21-pentahydroxy-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),5,9,15,17,19-heptaen-7-one

InChI

InChI=1S/C30H20O11/c31-14-5-1-12(2-6-14)27-26(37)25(36)22-18(35)11-20-23(28(22)39-27)24-21-17(34)9-16(33)10-19(21)40-30(41-20,29(24)38)13-3-7-15(32)8-4-13/h1-11,24,29,31-35,37-38H/t24-,29?,30+/m0/s1

InChI Key

GPBSBBVDERLESN-DHSZNAABSA-N

SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C4=C(C=C3O)OC5(C(C4C6=C(C=C(C=C6O5)O)O)O)C7=CC=C(C=C7)O)O)O

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C4=C(C=C3O)O[C@@]5(C([C@H]4C6=C(C=C(C=C6O5)O)O)O)C7=CC=C(C=C7)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C4=C(C=C3O)OC5(C(C4C6=C(C=C(C=C6O5)O)O)O)C7=CC=C(C=C7)O)O)O

melting_point

360°C

physical_description

Solid

Synonyms

ephedrannin A

Origin of Product

United States

Ii. Natural Product Isolation and Structural Characterization of Ephedrannin a

Extraction Techniques from Ephedra Species

The initial step in isolating Ephedrannin A involves extracting it from the plant material, most commonly the roots or stems of Ephedra sinica. researchgate.netsemanticscholar.org Researchers employ a variety of extraction methods, ranging from traditional solvent-based approaches to more modern and efficient technologies.

Conventional solvent extraction remains a fundamental technique for obtaining crude extracts containing this compound. This typically involves the use of organic solvents to solubilize the target compound along with other phytochemicals from the plant matrix. nih.govijbsac.org

Continuous solvent extractions are frequently employed, where solvents with varying polarities are used sequentially to partition the components of the plant material. researchgate.netnih.gov For instance, the roots of Ephedra sinica have been subjected to extraction with methanol (B129727) (MeOH) and ethanol (B145695) (EtOH). researchgate.net The resulting soluble fractions are then further processed. One common approach involves extracting the dried and powdered plant material, such as the aerial parts of Ephedra foliata, with 80% ethanol through maceration over an extended period. uobaghdad.edu.iq This initial extract is then often subjected to further fractionation using a series of solvents with increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their solubility. uobaghdad.edu.iqmdpi.com

Extraction ParameterDetailsSource
Plant PartRoots of Ephedra sinica researchgate.net
Initial SolventsMethanol (MeOH), Ethanol (EtOH) researchgate.net
MethodContinuous solvent extractions researchgate.netnih.gov
Plant PartAerial parts of Ephedra foliata uobaghdad.edu.iq
Solvent80% Ethanol uobaghdad.edu.iq
MethodMaceration uobaghdad.edu.iq
Fractionation Solventsn-hexane, chloroform, ethyl acetate, n-butanol uobaghdad.edu.iqmdpi.com

While conventional methods are effective, advanced extraction technologies offer improvements in terms of efficiency, selectivity, and reduced solvent consumption. nih.gov Techniques such as ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) have been utilized for the extraction of various phytochemicals from medicinal plants and can be applied for the enrichment of proanthocyanidins (B150500) like this compound. nih.govgoogle.com

Supercritical fluid extraction (SFE) is another advanced method that uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. phytojournal.comnih.gov This technique allows for the selective extraction of compounds by manipulating temperature and pressure. While specific applications of these advanced methods for the sole purpose of this compound enrichment are not extensively detailed in the provided context, their use in extracting related compounds from Ephedra suggests their potential applicability. For example, supercritical CO2 fluid extraction has been used on Ephedra sinica roots. mdpi.com

TechnologyPrinciplePotential Advantage for this compound
Ultrasonic-Assisted Extraction (UAE)Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. nih.govIncreased extraction efficiency and reduced extraction time. google.com
Microwave-Assisted Extraction (MAE)Employs microwave energy to heat the solvent and plant material, accelerating extraction. nih.govmdpi.comFaster extraction and potentially lower solvent consumption. google.com
Supercritical Fluid Extraction (SFE)Utilizes a supercritical fluid (e.g., CO2) as a highly selective solvent. phytojournal.comHigh selectivity and solvent-free extracts. mdpi.com

Conventional Solvent Extraction Methods for this compound

Chromatographic Separation and Purification Strategies for this compound

Following extraction, the crude extract, which is a complex mixture of compounds, undergoes several stages of chromatographic separation to isolate and purify this compound. ncert.nic.inrsc.org

Column chromatography is a cornerstone of natural product purification. researchgate.netresearchgate.net In the isolation of this compound, various stationary phases are employed to achieve separation based on the differential adsorption of the compounds.

The n-butanol soluble fraction of an ethanol extract of Ephedra sinica stems has been subjected to column chromatography using Amberlite XAD-2 gel and Toyopearl HW-40C. semanticscholar.org Similarly, research on the roots of Ephedra sinica involved passing methanol and ethanol-soluble fractions through column chromatography on silica (B1680970) gel and octadecylsilanized (ODS) silica gel. researchgate.net Sephadex LH-20 is another commonly used matrix for the separation of flavonoids and related compounds from Ephedra extracts. researchgate.net

Stationary PhaseApplication in Ephedra ResearchSource
Amberlite XAD-2 gelSeparation of n-BuOH-soluble fraction of E. sinica stem extract. semanticscholar.org
Toyopearl HW-40CSeparation of n-BuOH-soluble fraction of E. sinica stem extract. semanticscholar.org
Silica gelPurification of MeOH and EtOH-soluble fractions from E. sinica roots. researchgate.netresearchgate.net
Octadecylsilanized (ODS) silica gelPurification of MeOH and EtOH-soluble fractions from E. sinica roots. researchgate.net
Sephadex LH-20Isolation and purification of flavonoids from E. sinica roots. researchgate.net

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of natural products, offering high resolution and sensitivity. nih.govnih.gov Preparative HPLC, in particular, is crucial for isolating sufficient quantities of pure compounds for structural elucidation and bioactivity studies.

In the context of this compound and other proanthocyanidins from Ephedra sinica, preparative HPLC has been conducted on Inertsil C18 columns. semanticscholar.org This reversed-phase chromatography separates compounds based on their hydrophobicity. nih.gov The use of C18 columns is a common and effective technique for the separation of various components in traditional Chinese medicinal preparations containing Ephedra. nih.gov Analytical HPLC is also used to monitor the purity of the isolated fractions. researchgate.net

HPLC TechniqueColumn TypeApplicationSource
Preparative HPLCInertsil C18Isolation of A-type proanthocyanidins from E. sinica. semanticscholar.org
Reversed-Phase HPLCC18Separation of alkaloids in Ephedra-containing preparations. nih.gov
Analytical HPLC-Purity assessment of isolated fractions. researchgate.net

Solid-Phase Extraction (SPE) is a sample preparation technique that can be adapted for preparative purposes to purify and concentrate target analytes from complex mixtures. sigmaaldrich.comthermofisher.com It operates on the principle of partitioning compounds between a solid sorbent and a liquid phase. sigmaaldrich.com

While direct references to preparative SPE for the specific isolation of this compound are not extensively detailed in the provided search results, the principles of SPE are highly relevant to the purification process. Explorative SPE (E-SPE) protocols using various sorbents like SAX, Oasis MAX, and SCX have been investigated for the fractionation of microbial natural products, a strategy that could be adapted for plant extracts. nih.gov These methods allow for a targeted exploitation of the chemical functionalities of the compounds, which would be beneficial in separating a complex proanthocyanidin (B93508) like this compound from other constituents in the Ephedra extract. nih.govelementlabsolutions.com

SPE Sorbent TypePotential Application for this compound PurificationSource
Reversed-Phase (e.g., C18)Retention of non-polar to moderately polar compounds like this compound, while allowing more polar impurities to pass through. sigmaaldrich.comthermofisher.com
Ion-Exchange (e.g., SAX, SCX)Exploiting the acidic functionalities of the phenolic hydroxyl groups in this compound for selective retention and elution. nih.govelementlabsolutions.com
Normal Phase (e.g., Silica)Separation based on polarity, where more polar compounds are retained more strongly. sigmaaldrich.comthermofisher.com

High-Performance Liquid Chromatography (HPLC) Techniques for this compound Isolation

Spectroscopic and Spectrometric Elucidation of this compound Structure

The definitive structural assignment of this compound, an A-type proanthocyanidin, was achieved through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiroptical methods. researchgate.netresearchgate.net These powerful analytical tools provide complementary information, allowing for the unambiguous confirmation of its molecular formula, the intricate network of its covalent bonds, and its specific stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural determination of organic molecules like this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR, along with two-dimensional experiments (e.g., COSY, HSQC, HMBC), provide detailed information about the chemical environment of each atom, allowing for the assembly of the molecular skeleton.

In the ¹H NMR spectrum of this compound, specific signals can be identified that correspond to its unique structure. researchgate.net For instance, the spectrum of an extract from Ephedra sinica roots clearly shows distinct peaks attributed to this compound, separating it from other metabolites present in the plant. researchgate.net The chemical shifts (δ), measured in parts per million (ppm), and the coupling constants (J), measured in Hertz (Hz), of the proton signals reveal the connectivity between adjacent protons and their spatial orientation. nih.gov

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom in the molecule. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons (C), which is crucial for piecing together the flavan-3-ol (B1228485) units that constitute the proanthocyanidin structure. libretexts.org The combination of ¹H and ¹³C NMR data allows for the complete assignment of the molecule's complex framework. mdpi.com

Table 1: Representative NMR Spectroscopic Data for Proanthocyanidins from Ephedra Note: This table represents typical chemical shifts for A-type proanthocyanidins isolated from Ephedra, as detailed assignments for every atom in this compound are distributed across multiple studies. Data is compiled from related structures. mdpi.com

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Upper Unit (e.g., Epicatechin)
24.8-5.2 (br s)~78-80
34.0-4.3 (m)~66-68
44.0-4.2 (d)~36-38
4a-~102-104
5'6.8-7.1 (m)~118-120
6'6.8-7.1 (m)~115-117
Lower Unit (e.g., Catechin)
65.9-6.1 (d)~96-98
8-~106-108
2'6.7-6.9 (d)~114-116
5'6.7-6.9 (d)~115-117
6'6.6-6.8 (dd)~119-121

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, techniques such as Electrospray Ionization (ESI) coupled with tandem mass spectrometry (ESI-MS/MS) are employed. mdpi.com This method is particularly well-suited for analyzing large, polar molecules like proanthocyanidins. mdpi.com

MS analysis confirmed the molecular formula of this compound as C₃₀H₂₀O₁₁, corresponding to a molecular weight of 556 atomic mass units (amu). researchgate.net In a typical ESI-MS experiment, the molecule is ionized, often by adding or removing a proton to form ions like [M+H]⁺ or [M-H]⁻, which are then detected. The high resolution of modern mass spectrometers allows for the calculation of a precise mass, which in turn confirms the elemental composition.

Furthermore, tandem MS (MS/MS) experiments provide structural insights by inducing fragmentation of the parent ion. The resulting fragment ions are characteristic of the molecule's structure and can help identify the constituent units and the nature of the linkages between them. mdpi.com

Table 2: Molecular and Mass Spectrometric Data for this compound

PropertyValueSource
Molecular FormulaC₃₀H₂₀O₁₁ researchgate.net
Molecular Weight556 amu researchgate.net
Ionization TechniqueElectrospray Ionization (ESI) mdpi.com

Proanthocyanidins, including this compound, are chiral molecules possessing multiple stereocenters. Determining the absolute configuration of these centers is critical for a complete structural description and is accomplished using chiroptical techniques, most notably Electronic Circular Dichroism (ECD) spectroscopy. core.ac.uk

ECD measures the differential absorption of left and right-handed circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative peaks known as Cotton effects, serves as a unique fingerprint of the molecule's three-dimensional structure. nih.gov For proanthocyanidins, the ECD spectrum has been shown to be highly sensitive to the stereochemistry of the interflavan linkage. rsc.org

Studies on numerous procyanidins have established a correlation between the sign of the Cotton effect in the 200–240 nm region of the ECD spectrum and the absolute stereochemistry at the C-4 position of the interflavan bond. rsc.orgresearchgate.net Specifically, a positive Cotton effect in this region is typically associated with a 4β-aryl substituent, while a negative effect indicates a 4α-aryl substituent. researchgate.net The absolute configuration of the A-type linkages in proanthocyanidins isolated from Ephedra has been confirmed through such CD experiments, often supported by computational analysis. mdpi.comcore.ac.uk This method is therefore essential for assigning the correct stereostructure to complex flavonoids like this compound.

Iii. Biosynthetic Pathways and Regulation of Ephedrannin a

Precursor Identification and Metabolic Flux Leading to Ephedrannin A

The biosynthesis of this compound is rooted in the general phenylpropanoid and flavonoid pathways, which are responsible for producing a vast array of phenolic compounds in plants. nih.govnih.gov The journey begins with primary metabolites that enter the shikimate pathway to produce L-phenylalanine. This amino acid is the initial building block for the C6-C3 skeleton of flavonoids. maxapress.com

The key steps leading to the monomeric units of proanthocyanidins (B150500) are as follows:

Phenylalanine to Cinnamic Acid: The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the deamination of L-phenylalanine to form cinnamic acid. maxapress.com

Formation of p-Coumaroyl-CoA: Cinnamic acid is hydroxylated by Cinnamate-4-Hydroxylase (C4H) to produce p-coumaric acid, which is then activated to its thioester form, p-coumaroyl-CoA, by 4-Coumarate-CoA Ligase (4CL). nih.govresearchgate.net

Chalcone (B49325) Synthesis: Chalcone Synthase (CHS), a key entry-point enzyme into the flavonoid pathway, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate (B1210297) pathway) to form naringenin (B18129) chalcone. nih.govmdpi.com

Formation of Flavanones and Dihydroflavonols: Naringenin chalcone is cyclized by Chalcone Isomerase (CHI) to the flavanone (B1672756) naringenin. nih.gov Naringenin is then hydroxylated by Flavanone 3-Hydroxylase (F3H) to create dihydrokaempferol, a central dihydroflavonol intermediate. mdpi.com

From dihydrokaempferol, the pathway branches towards different flavonoid classes. For proanthocyanidin (B93508) synthesis, the pathway continues to produce flavan-3-ol (B1228485) monomers. This involves the action of Dihydroflavonol 4-Reductase (DFR) to form leucoanthocyanidins (flavan-3,4-diols), followed by either Leucoanthocyanidin Reductase (LAR) or a combination of Anthocyanidin Synthase (ANS) and Anthocyanidin Reductase (ANR) to produce flavan-3-ol units like catechin (B1668976) and epicatechin. mdpi.comnih.govmdpi.com

While the general pathway is well-understood, the specific flavan-3-ol monomers that act as direct precursors for this compound are a subject of ongoing research. One hypothesis suggests that this compound is formed through the dimerization of epiafzelechin and other flavanols. researchgate.net Another speculation posits that the flavonol kaempferol (B1673270) may serve as a precursor, which is subsequently transformed. researchgate.net Integrated metabolomic and transcriptomic analyses of E. sinica have confirmed that the precursors for complex flavonoids are synthesized in the roots, directing the metabolic flux towards the accumulation of this compound in this specific plant organ. researchgate.net

Enzymology of this compound Biosynthesis

The enzymatic machinery for flavonoid synthesis is organized into complexes, often anchored to the endoplasmic reticulum, which facilitates efficient substrate channeling. frontiersin.org While the specific enzymes for the final assembly of this compound in Ephedra have not been isolated and characterized, their functions can be inferred from extensive research on proanthocyanidin biosynthesis in other plants.

The defining structural feature of this compound is its A-type linkage, which involves both a C-C bond and an ether (C-O-C) bond between the two flavanol units. mdpi.comnsf.gov The formation of this double linkage is a critical and complex transformation. The prevailing hypothesis is that A-type proanthocyanidins are formed through the oxidation of the corresponding B-type proanthocyanidins (which have only a single C-C bond). acs.org

This oxidative coupling is thought to occur at the C-2 position of the upper flavanol unit of a B-type dimer. acs.org This process may be catalyzed by enzymes such as polyphenol oxidase or laccase, or it could occur through non-enzymatic free radical mechanisms. nsf.gov However, the exact mechanism and the enzymes involved in vivo remain inconclusive. acs.orgnih.gov Research suggests that the formation of A-type linkages may be a size-dependent process, occurring more frequently in smaller oligomers, which could indicate a substrate size limitation for the participating enzymes. nsf.gov

While specific enzymes for this compound are uncharacterized, transcriptomic studies in Ephedra sinica have identified numerous genes encoding the core enzymes of the flavonoid pathway. nih.govresearchgate.net These include PAL, C4H, 4CL, CHS, CHI, F3H, DFR, ANS, and LAR/ANR. Differential expression analysis shows that the genes responsible for producing the flavan-3-ol precursors are significantly upregulated in the roots, consistent with the localized accumulation of this compound. researchgate.netresearchgate.net

The table below summarizes the key enzyme families involved in producing the monomeric precursors of proanthocyanidins.

Enzyme FamilyAbbreviationFunction in Flavonoid Pathway
Phenylalanine Ammonia-LyasePALConverts L-phenylalanine to cinnamic acid.
Cinnamate-4-HydroxylaseC4HHydroxylates cinnamic acid to p-coumaric acid.
4-Coumarate-CoA Ligase4CLActivates p-coumaric acid to p-coumaroyl-CoA.
Chalcone SynthaseCHSCatalyzes the formation of naringenin chalcone.
Chalcone IsomeraseCHIIsomerizes naringenin chalcone to naringenin.
Flavanone 3-HydroxylaseF3HConverts flavanones to dihydroflavonols.
Dihydroflavonol 4-ReductaseDFRReduces dihydroflavonols to leucoanthocyanidins.
Anthocyanidin Synthase / Leucoanthocyanidin DioxygenaseANS / LDOXConverts leucoanthocyanidins to anthocyanidins.
Leucoanthocyanidin ReductaseLARConverts leucoanthocyanidins to 2R,3S-flavan-3-ols (e.g., catechin).
Anthocyanidin ReductaseANRConverts anthocyanidins to 2R,3R-flavan-3-ols (e.g., epicatechin).

Key Enzymatic Transformations (e.g., A-type linkage formation)

Genetic and Molecular Basis of this compound Biosynthesis in Ephedra spp.

The synthesis of flavonoids is tightly controlled at the transcriptional level by complexes of transcription factors (TFs), primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. frontiersin.org These TFs bind to the promoter regions of biosynthetic genes, activating or repressing their expression in a coordinated manner.

In Ephedra sinica, integrated metabolomic and transcriptomic studies have revealed a sophisticated regulatory network. researchgate.net A total of 49 transcription factor families and numerous microRNAs (miRNAs) have been identified that are differentially expressed between the roots and stems, co-regulating the expression of biosynthetic genes. researchgate.netresearchgate.net This tissue-specific regulation explains why this compound, along with other complex flavonoids like mahuannins, are synthesized and accumulate specifically in the roots, while other compounds like ephedrine (B3423809) alkaloids accumulate in the stems. researchgate.netresearchgate.net Although the precise TF-gene interactions that govern this compound synthesis are still being mapped, the evidence strongly points to a dedicated molecular program that directs flavonoid flux towards proanthocyanidin production in the root tissue. researchgate.net

Environmental and Developmental Regulation of this compound Production

The production of secondary metabolites in plants is highly responsive to both developmental cues and external environmental signals, which allows the plant to adapt to changing conditions. nih.gov In Ephedra, the accumulation of its chemical constituents is known to be influenced by such factors.

Developmentally, there is a clear spatial separation of metabolic pathways within the plant. As established, this compound is specifically synthesized and stored in the roots of E. sinica. researchgate.netresearchgate.net This contrasts sharply with the ephedrine alkaloids, which are found in the young stems. researchgate.net This demonstrates a stringent developmental and tissue-specific regulation of these distinct biosynthetic pathways.

Environmental factors also play a crucial role. Studies on Ephedra species have shown that factors such as altitude, temperature, and soil moisture can significantly alter the concentration of secondary metabolites, particularly the ephedrine alkaloids. frontiersin.org For example, some studies have found that higher temperatures and lower precipitation can lead to increased alkaloid content. frontiersin.org While direct studies on how these specific environmental variables affect this compound concentrations are lacking, it is a well-established principle that flavonoid and proanthocyanidin biosynthesis is often induced by stress factors such as UV radiation, pathogen attack, and nutrient deficiency. Therefore, it is highly probable that the production of this compound in Ephedra roots is similarly modulated by the plant's interaction with its environment, serving potential roles in defense or stress mitigation.

Iv. Chemical Synthesis and Analog Design of Ephedrannin a

Synthetic Approaches to the Core Skeleton of Ephedrannin A

The synthesis of the A-type proanthocyanidin (B93508) core, a 2,8-dioxabicyclo[3.3.1]nonane system, is the central challenge in the synthesis of molecules like this compound. thieme-connect.comacs.org Strategies generally focus on constructing the two key linkages: a C-C bond and a C-O-C ether bond that form the bicyclic core.

The total synthesis of A-type proanthocyanidins (B150500) is a complex field that has seen significant advancement, providing pathways to these intricate natural products. While a specific total synthesis for this compound is not prominently detailed in the literature, strategies developed for closely related A-type proanthocyanidins like Procyanidin (B600670) A2 are directly applicable. thieme-connect.com

Key synthetic strategies often involve:

Oxidative Coupling: One biomimetic approach posits that A-type proanthocyanidins form in nature through the oxidation of B-type proanthocyanidins (which have only a single C-C bond). researchgate.netacs.org This concept has been translated into synthetic methods where a B-type precursor is oxidized to generate the second, ether linkage.

Annulation Approach: A powerful strategy involves the reaction between a nucleophilic flavan (B184786) unit and an electrophilic flavan unit. thieme-connect.com For instance, the synthesis of (+)-Procyanidin A2 was achieved via a highly stereoselective annulation of an ethylenedioxy-bridged flavan with a protected catechin (B1668976) unit, catalyzed by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). thieme-connect.com This method provides high yield and excellent control over the stereochemistry of the newly formed bicyclic core.

Convergent Synthesis from Flavanol Monomers: Another successful approach builds the A-type structure from two separate flavanol monomer units. acs.org One monomer is converted into a doubly electrophilic species, for example, through oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). This key intermediate can then react with a nucleophilic flavanol monomer in the presence of a Lewis acid to forge the characteristic double linkage of the A-type core. acs.org

Use of Flavylium (B80283) Salts: Synthetic protocols using flavylium salts as electrophilic partners have also been developed. acs.orgnih.gov These salts can react with π-nucleophilic molecules, such as protected flavan-3-ols or other phenolic compounds, to construct the A-type skeleton. acs.orgnih.gov

A general synthetic pathway for A-type proanthocyanidins, such as Procyanidin A1 and A2, involved coupling a C-ring-opened catechin or epicatechin analog with a protected catechin/epicatechin unit. marscocoascience.comacs.org Subsequent deprotection and in-situ cyclization under mild hydrogenation conditions yielded a mixture of diastereomers, which could then be separated. marscocoascience.comacs.org

Strategy Key Reactants Key Reagents/Conditions Outcome
Annulation ApproachNucleophilic flavan unit, Electrophilic ethylenedioxy-bridged flavanBF₃·OEt₂High yield, stereoselective formation of the dioxabicyclo[3.3.1]nonane core. thieme-connect.com
Convergent Monomer CouplingProtected (-)-epicatechin (B1671481), Nucleophilic flavan unitDDQ oxidation, BF₃·OEt₂ activationFormation of A-type linkage from two monomeric units. acs.org
Clay-Catalyzed CouplingOpen C-ring flavan analog, Protected flavan unitBentonite clay K-10, Catalytic hydrogenationFormation of A-type compound as a mix of diastereomers. marscocoascience.comacs.org
Flavylium Salt ReactionFlavylium salt, Phloroglucinol (B13840) or Resorcinol derivativesAcid-catalyzed condensation, Methanol (B129727) at 50°CSynthesis of A-type procyanidin analogs. mdpi.com

Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the robustness of chemical reactions. This approach is particularly valuable for achieving high regio- and stereoselectivity, which is often difficult with purely chemical methods. d-nb.info While specific chemo-enzymatic routes to this compound are not established, methods for synthesizing related polyphenols and their precursors are well-documented.

Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), are widely used for their ability to catalyze reactions under mild conditions. d-nb.infofrontiersin.org For example, lipases are employed in the epoxidation of propenylbenzenes, which are precursors to various phenylpropanoids. The process involves lipase-catalyzed perhydrolysis to form a peroxycarboxylic acid in situ, which then acts as the epoxidizing agent. frontiersin.org This enzymatic step is often followed by chemical steps, such as acid-catalyzed hydrolysis of the epoxide to form diols, which can be further modified. frontiersin.org

The application of this logic to the synthesis of flavanol building blocks or their derivatives is an area of active research. Enzymes could potentially be used for:

Selective Protection/Deprotection: Modifying specific hydroxyl groups on the flavanol rings, guiding subsequent chemical coupling reactions.

Kinetic Resolution: Separating racemic mixtures of synthetic intermediates to yield enantiomerically pure building blocks.

Stereoselective Transformations: Esterases and other hydrolases can perform enantioselective reactions, which are critical for establishing the correct stereochemistry in the flavan-3-ol (B1228485) units. researchgate.net

These chemo-enzymatic strategies offer a greener and more efficient alternative to traditional chemical methods for generating the chiral building blocks required for the total synthesis of complex molecules like this compound. d-nb.info

Total Synthesis Strategies for Proanthocyanidin A-type Structures

Semi-Synthesis and Derivatization of this compound

Semi-synthesis, which uses the naturally isolated compound as a starting material, is a practical approach to generate analogs and derivatives. This strategy bypasses the often lengthy and low-yielding total synthesis of the core structure. This compound and B have been isolated from the roots of Ephedra sinica and identified as A-type proanthocyanidins. researchgate.netnih.gov

Once isolated, this compound can be subjected to targeted chemical modifications to probe structure-activity relationships. Common modifications for polyphenolic compounds like this compound include:

Acylation/Alkylation: The numerous phenolic hydroxyl groups on the this compound scaffold are primary targets for modification. Reactions like acetylation or methylation can alter the compound's polarity, solubility, and ability to form hydrogen bonds, which can in turn influence its biological activity.

Glycosylation: Attaching sugar moieties to the hydroxyl groups can significantly impact the pharmacokinetic properties of the molecule.

Ring-Opening or Rearrangement: Under specific conditions, the bicyclic core or the heterocyclic C-ring of the flavanol units could be chemically altered to produce novel skeletons.

While specific reports on the targeted modification of this compound itself are limited, the principles are well-established in flavonoid chemistry.

Rational design aims to create new molecules with enhanced or novel properties based on an understanding of the parent molecule's structure and function. mdpi.complos.org For this compound, this involves designing analogs that might have improved stability, bioavailability, or biological potency. nih.gov

A key strategy for synthesizing A-type proanthocyanidin analogs involves reacting a flavylium salt with a nucleophilic component like phloroglucinol or resorcinol. mdpi.com This approach allows for systematic variation of the substitution patterns on the different aromatic rings. For example, researchers have synthesized a series of analogs with an electron-withdrawing nitro (NO₂) group on the A-ring and varied the number of hydroxyl groups on the B and D rings. mdpi.com This allowed for a systematic study of how these structural features impact antimicrobial activity. The results indicated that analogs with fewer hydroxyl groups tended to have higher activity, a finding that can guide future design efforts. mdpi.com

Analog Feature Design Rationale Synthetic Approach Example Finding
NO₂ group on A-ringIntroduce strong electron-withdrawing character.Reaction of a flavylium salt with a nucleophile. mdpi.comEnhances antimicrobial activity in some analogs. mdpi.com
Varied B-ring hydroxylationModulate antioxidant potential and polarity.Use of different acetophenone (B1666503) precursors in flavylium salt synthesis. mdpi.comAnalogs with one OH on the B-ring were more active antimicrobials than those with two. mdpi.com
Absence of C-ring methyl groupSimplify structure and assess steric effects.Choice of acetophenone precursor. mdpi.comThe presence or absence of the methyl group was not a determining factor for antimicrobial activity. mdpi.com

Targeted Chemical Modifications of this compound

Stereoselective Synthesis and Control of this compound and its Analogues

The control of stereochemistry is arguably the most critical aspect of synthesizing this compound and its analogs, as the molecule's three-dimensional structure dictates its biological function. A-type proanthocyanidins contain multiple stereocenters, including those on the two flavanol units and at the junction of the interflavan bonds.

Achieving stereoselectivity in the synthesis of these complex molecules is a significant challenge. rsc.org Key steps where stereocontrol is crucial include:

Formation of the Flavan-3-ol Units: The synthesis of the (+)-catechin or (-)-epicatechin building blocks must yield the correct relative and absolute stereochemistry at the C2 and C3 positions.

Formation of the Interflavan Linkage: The C4→C8 (or C4→C6) bond formation must be controlled. Lewis acid-promoted coupling reactions have shown high diastereoselectivity in forging this bond. wikipedia.org

Formation of the Ether Linkage: The final cyclization to form the C2-O-C7 ether linkage must also be stereocontrolled. Annulation strategies have proven effective in achieving this with high selectivity. thieme-connect.com

Researchers have developed synthetic routes that allow for the preparation of specific diastereomers. marscocoascience.comacs.org For example, in the synthesis of Procyanidin A1 and A2, while the initial reaction produced a mixture of diastereomers, these could be successfully separated using chromatography. marscocoascience.comacs.org More advanced methods, such as the annulation approach reported by Suzuki and co-workers for (+)-Procyanidin A2, demonstrate that highly stereoselective syntheses are possible, avoiding the need for difficult separation of isomers late in the synthetic sequence. thieme-connect.com The development of such stereoselective methods is essential for producing single, pure isomers of this compound and its analogs for definitive biological evaluation. beilstein-journals.orgrsc.orgresearchgate.net

V. Mechanistic Preclinical Pharmacological Investigations of Ephedrannin a

Elucidation of Anti-Inflammatory Mechanisms of Ephedrannin A

This compound demonstrates notable anti-inflammatory properties by modulating several critical signaling pathways and cellular responses involved in the inflammatory process.

This compound has been shown to exert its anti-inflammatory effects by suppressing the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.gov In studies using lipopolysaccharide (LPS)-stimulated macrophages, this compound inhibited the translocation of NF-κB into the nucleus. researchgate.netnih.gov This is a critical step in the inflammatory cascade, as NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes. By preventing its nuclear translocation, this compound effectively dampens the downstream inflammatory response. researchgate.net

Consistent with its modulation of NF-κB and p38 MAPK pathways, this compound effectively suppresses the transcription of key pro-inflammatory cytokines, namely tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). researchgate.netnih.govresearchgate.net Studies have shown that treatment with this compound leads to a significant reduction in the mRNA expression of both TNF-α and IL-1β in LPS-stimulated macrophages. researchgate.netnih.gov These cytokines are central mediators of acute inflammation, and their inhibition is a key aspect of the anti-inflammatory activity of this compound. nih.govmdpi.com

The murine macrophage cell line, RAW 264.7, has been a crucial in vitro model for elucidating the anti-inflammatory mechanisms of this compound. researchgate.netnih.gove-jar.org When stimulated with lipopolysaccharide (LPS), an endotoxin (B1171834) from Gram-negative bacteria, RAW 264.7 cells mimic an inflammatory response by producing a variety of inflammatory mediators. e-jar.orgjournal-dtt.orgimrpress.com Research has utilized LPS-stimulated RAW 264.7 cells to demonstrate that this compound can inhibit the production of these inflammatory mediators. researchgate.netnih.gov Specifically, studies have shown that this compound suppresses the activation of NF-κB and the phosphorylation of p38 MAPK within these cells, leading to a decrease in the transcription of pro-inflammatory cytokines like TNF-α and IL-1β. researchgate.netnih.gov

Table 1: Summary of this compound's Anti-Inflammatory Effects on RAW 264.7 Macrophages

Molecular TargetEffect of this compoundReference
NF-κB TranslocationInhibition researchgate.netnih.gov
p38 MAPK PhosphorylationInhibition researchgate.netnih.gov
TNF-α TranscriptionSuppression researchgate.netnih.gov
IL-1β TranscriptionSuppression researchgate.netnih.gov

Transcriptional Regulation of Pro-Inflammatory Cytokines (TNF-α, IL-1β) by this compound

Molecular Mechanisms of this compound in Anticancer Activity

Beyond its anti-inflammatory properties, this compound has demonstrated potential as an anticancer agent through its interaction with key kinases involved in cancer progression.

A significant finding in the preclinical investigation of this compound is its ability to act as a dual inhibitor of Focal Adhesion Kinase (FAK) and Src kinase. researchgate.net Both FAK and Src are non-receptor tyrosine kinases that play critical roles in cell proliferation, migration, and invasion, which are hallmarks of cancer. nih.govmdpi.com Studies have shown that treatment with this compound significantly reduces the expression of FAK and the phosphorylation of both FAK and Src in various cancer cell lines, including colon, kidney, and lung cancer. researchgate.netresearchgate.net

The simultaneous inhibition of both FAK and Src is a promising therapeutic strategy, as these kinases often work in concert to promote cancer progression. nih.gov Knockdown experiments have suggested that the inhibition of the FAK/Src complex is a primary mechanism of action for this compound's anticancer effects. researchgate.net By disrupting these interconnected signaling pathways, this compound can effectively inhibit the growth and metastatic potential of cancer cells. researchgate.netresearchgate.net

Table 2: Investigated Anticancer Effects of this compound

Target KinasesEffect of this compoundCancer Cell Lines StudiedReference
FAKReduced Expression & PhosphorylationColon, Kidney, Lung researchgate.netresearchgate.net
SrcReduced PhosphorylationColon, Kidney, Lung researchgate.netresearchgate.net

Impact on Cell Proliferation and Invasion Pathways Mediated by FAK/Src Signaling

This compound has been identified as a potent dual inhibitor of Focal Adhesion Kinase (FAK) and Proto-oncogene tyrosine-protein kinase Src (Src), two critical non-receptor tyrosine kinases involved in cancer progression. researchgate.netresearchgate.net The FAK/Src signaling complex is a key mediator of signals from integrins and growth factor receptors, regulating essential cellular processes such as proliferation, survival, migration, and invasion. imrpress.comnih.gov Dysregulation of this pathway is frequently observed in various cancers, contributing to tumor growth and metastasis. nih.govfrontiersin.org

Research demonstrates that this compound exhibits significant anticancer activity by disrupting these pathways. researchgate.netresearchgate.net In preclinical studies using colon, kidney, and lung cancer cell lines, treatment with this compound led to a marked reduction in the expression of FAK, as well as the phosphorylated, active forms of both FAK and Src. researchgate.netresearchgate.net The compound's ability to inhibit cell proliferation and invasion is comparable to that of known FAK inhibitors. researchgate.net

Further mechanistic studies, including knockdown experiments targeting Src, have suggested that the primary mechanism of action for this compound is the inhibition of the FAK/Src complex. researchgate.net By co-targeting both FAK and Src, this compound effectively disrupts downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, which are crucial for promoting cell cycle progression and cell migration. researchgate.netimrpress.comnih.gov This dual inhibition strategy is considered a promising therapeutic approach for inhibiting the growth and metastatic potential of cancer cells. researchgate.netnih.gov

Induction of Apoptosis and Cell Cycle Arrest by this compound

The cytotoxic effects of many natural compounds in cancer therapy are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. frontiersin.orgplos.org Apoptosis is a highly regulated process essential for eliminating damaged or cancerous cells, and its evasion is a hallmark of cancer. frontiersin.org Therapeutic agents that can trigger apoptosis, often via intrinsic (mitochondrial) or extrinsic (death receptor) pathways, are of significant interest. mdpi.com Similarly, inducing cell cycle arrest at specific checkpoints (e.g., G0/G1 or G2/M) prevents cancer cells from proliferating uncontrollably. plos.orgmdpi.com

While direct studies detailing the specific phases of cell cycle arrest or the precise apoptotic pathways triggered by this compound are limited in the provided context, its potent anticancer activities strongly imply such mechanisms. The inhibition of the FAK/Src signaling axis by this compound is known to disrupt crucial cell survival signals. imrpress.comnih.gov The FAK-Src pathway plays a significant role in preventing apoptosis and promoting cell cycle progression. imrpress.com Therefore, by inhibiting this complex, this compound likely removes the pro-survival and proliferative signals, making cancer cells susceptible to apoptosis and halting their division. researchgate.netimrpress.comnih.gov This is a common mechanism for anticancer compounds that target key signaling nodes involved in cell fate decisions. mdpi.com

In Vitro Cytotoxicity Profiling in Cancer Cell Lines (e.g., colon, kidney, lung, SGC-7901, HepG2, HeLa)

This compound has demonstrated significant cytotoxic activity across a range of human cancer cell lines in vitro. researchgate.netresearchgate.net Its efficacy has been noted in various types of cancer, including colon, kidney, lung, and liver cancer. researchgate.netresearchgate.net Studies have also reported its anti-tumor effects in gastric adenocarcinoma (SGC-7901), liver carcinoma (HepG2), and cervical cancer (HeLa) cell lines. researchgate.net The compound's ability to inhibit cancer cell growth highlights its potential as a broad-spectrum anticancer agent.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell Line Cancer Type Observed Effect Reference
Colon Cancer Cells Colon Carcinoma Strong anticancer activity, inhibition of cell proliferation and invasion. researchgate.netresearchgate.net
Kidney Cancer Cells Renal Carcinoma Strong anticancer activity, inhibition of cell proliferation and invasion. researchgate.netresearchgate.net
Lung Cancer Cells Lung Carcinoma Strong anticancer activity, inhibition of cell proliferation and invasion. researchgate.netresearchgate.net
SGC-7901 Gastric Adenocarcinoma Anti-tumor effects observed. researchgate.net
HepG2 Hepatocellular Carcinoma Anti-tumor effects observed. researchgate.net
HeLa Cervical Cancer Anti-tumor effects observed. researchgate.net

Anti-Melanogenesis Mechanisms of this compound

Inhibition of Tyrosinase Enzyme Activity by this compound

This compound has been identified as an effective inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis, the process of melanin (B1238610) production. researchgate.netnih.govchemfaces.com Spectrophotometric analysis and kinetic studies have revealed that this compound exhibits a concentration-dependent inhibitory effect on the L-tyrosine oxidation activity of mushroom tyrosinase. researchgate.netnih.govchemfaces.com The mechanism of this inhibition has been characterized as competitive and reversible, with this compound competing with the substrate L-tyrosine for the enzyme's active site. researchgate.netnih.govchemfaces.com This direct inhibition of tyrosinase activity is a primary mechanism by which this compound reduces melanin synthesis. dovepress.com

Table 2: Tyrosinase Inhibition by this compound

Parameter Finding Reference
Inhibition Type Competitive and Reversible researchgate.netnih.govchemfaces.com
Effect Concentration-dependent inhibition of L-tyrosine oxidation. researchgate.netnih.gov
IC₅₀ Value 21.6 µM researchgate.net

Suppression of Melanin Production in Melanoma Cell Models (e.g., B16F10)

In addition to its direct enzymatic inhibition, this compound effectively suppresses melanin production in cellular models. researchgate.netnih.govchemfaces.com Studies using B16F10 melanoma cells, a standard model for melanogenesis research, have shown that this compound reduces melanin content in a dose-dependent manner. researchgate.net This effect is achieved without significantly impacting cell proliferation at the tested concentrations, indicating a specific effect on the melanin synthesis pathway rather than general cytotoxicity. nih.govchemfaces.com Research demonstrated a 60% reduction in melanin content at a concentration of 72.0 µM. researchgate.net The compound's ability to decrease melanin production in cells further supports its potential as a skin-whitening or depigmenting agent. nih.govchemfaces.com

Table 3: Effect of this compound on Melanin Production in B16F10 Cells

Concentration Melanin Production Cell Proliferation Reference
10-40 µg/mL Concentration-dependent suppression No significant effect researchgate.net
72.0 µM 60% reduction in melanin content Not specified researchgate.net

Molecular Targets in Melanogenesis Pathways (e.g., TRP1, MITF, MAPK)

The anti-melanogenic effects of this compound extend to the regulation of key molecular targets within the melanogenesis signaling cascade. researchgate.net Research indicates that this compound suppresses the transcription of the tyrosinase gene itself in melanoma cells. researchgate.netnih.gov This downregulation of gene expression complements its direct enzymatic inhibition.

Furthermore, extracts from the Ephedra genus, from which this compound is derived, have been shown to decrease the expression of other crucial melanogenic factors. researchgate.net These include:

Microphthalmia-associated transcription factor (MITF): A master regulator that controls the expression of several melanogenic genes, including tyrosinase (TYR) and tyrosinase-related protein 1 (TRP-1). mdpi.comfrontiersin.orgsciopen.com

Tyrosinase-related protein 1 (TRP-1): An enzyme that plays a role in stabilizing tyrosinase and catalyzing the oxidation of DHICA in the melanin synthesis pathway. frontiersin.orgsciopen.com

Mitogen-activated protein kinase (MAPK) pathway: A signaling pathway that can regulate MITF activity and, consequently, melanogenesis. mdpi.comijbs.com

By modulating these upstream regulators, this compound and related compounds can exert a comprehensive inhibitory effect on the entire process of melanin production. researchgate.net

Exploration of Other Preclinical Bioactivities of this compound

Beyond its well-documented anti-inflammatory and anticancer properties, this compound has demonstrated a range of other promising bioactivities in preclinical studies, including antioxidant, antiviral, and immunosuppressive effects. These findings highlight the compound's potential as a multi-target therapeutic agent.

Antioxidant Activity

This compound, as a polyphenolic compound, is anticipated to possess antioxidant properties. Extracts of Ephedra species, which contain this compound, have shown notable antioxidant capabilities in various in vitro assays. nih.govherbmedpharmacol.com Studies on extracts from Ephedra roots, rich in proanthocyanidins (B150500) like this compound, have demonstrated significant free radical scavenging activity. nih.gov

For instance, an ethanol (B145695) extract of Ephedra sinica roots (ERE) was evaluated for its antioxidant potential using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. nih.gov The DPPH assay revealed an IC50 value of 30.30 µg/mL for ERE, while the ABTS assay showed an IC50 value of 18.00 µg/mL, indicating good antioxidant capabilities. nih.gov The antioxidant effects of flavonoids and other phenolic compounds in Ephedra are often attributed to their ability to scavenge free radicals, a property influenced by the number and arrangement of hydroxyl groups in their structure. mdpi.com

Table 1: In Vitro Antioxidant Activity of Ephedra sinica Root Extract (ERE)
AssayTest SubstanceIC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)
DPPH Radical ScavengingERE30.30BHA10.17
ABTS Radical ScavengingERE18.00VC13.16

Antiviral Activity

The antiviral potential of compounds from Ephedra has been an area of active research. While direct studies on this compound are limited, extracts containing this and related proanthocyanidins have shown inhibitory effects against various viruses. For instance, ephedrine (B3423809) alkaloids-free Ephedra herb extract (EFE) has demonstrated antiviral activity against murine hepatitis virus (MHV), a coronavirus, in vivo. mdpi.com Furthermore, EFE and its active component, Ephedra Herb macromolecule condensed tannin (EMCT), have been shown to inhibit the replication of SARS-CoV-2 in vitro. mdpi.com The proposed mechanism involves the binding of EMCT to the receptor-binding domain of the SARS-CoV-2 spike protein, thereby inhibiting viral entry into host cells. mdpi.com

Research has also explored the effects of Ephedra extracts on Respiratory Syncytial Virus (RSV). An ephedrine alkaloids-free Ephedra Herb extract was found to inhibit RSV infection by interacting with the G attachment protein of the virus, preventing its attachment to host cells. nih.gov At higher concentrations, the extract also appeared to inhibit viral RNA replication. nih.gov While these studies focus on extracts, they suggest that proanthocyanidins like this compound may contribute to these antiviral effects. A study on Ephedrannin B, a closely related compound, demonstrated both antiviral and anti-inflammatory properties in BEAS-2B cells infected with RSV. ias.ac.in

Immunosuppressive Activity

The immunosuppressive properties of Ephedra species have been noted, with some research pointing to the role of non-alkaloid constituents. mdpi.com Polysaccharides isolated from Ephedra sinica have been reported to possess immunosuppressive activities by reducing the production of inflammatory cytokines. researchgate.net While direct evidence for the immunosuppressive effects of this compound is still emerging, its known anti-inflammatory mechanisms provide a strong basis for this potential. This compound has been shown to suppress the transcription of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.netresearchgate.net This is achieved by inhibiting the translocation of the nuclear factor-kappa B (NF-κB) and the phosphorylation of p38 mitogen-activated protein (MAP) kinase. researchgate.netresearchgate.net By modulating these key inflammatory pathways, this compound can be considered to have an immunomodulatory, and potentially immunosuppressive, effect.

Table 2: Anti-inflammatory Mechanisms of this compound with Potential Immunosuppressive Implications
Cell LineStimulantKey TargetObserved Effect
RAW 264.7 macrophagesLPSNF-κBSuppression of translocation
RAW 264.7 macrophagesLPSp38 MAP kinaseInhibition of phosphorylation
RAW 264.7 macrophagesLPSTNF-α transcriptionSuppression
RAW 264.7 macrophagesLPSIL-1β transcriptionSuppression

Vi. Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Ephedrannin a

Correlating Ephedrannin A Chemical Structure with Anti-Inflammatory Potency

This compound, an A-type proanthocyanidin (B93508), has demonstrated significant anti-inflammatory effects. capes.gov.brresearchgate.net Studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have shown that this compound can suppress the transcription of key inflammatory mediators, including tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). capes.gov.brthieme-connect.comnih.gov The mechanism for this action involves the inhibition of nuclear factor-kappa B (NF-κB) translocation and the phosphorylation of p38 mitogen-activated protein (MAP) kinase. capes.gov.brthieme-connect.comnih.gov

A crucial aspect of the SAR of this compound comes from comparative studies with its close analogue, Ephedrannin B. Both compounds are A-type proanthocyanidins (B150500) isolated from the roots of Ephedra sinica and exhibit strong anti-inflammatory properties. capes.gov.brresearchgate.net However, research has consistently shown that Ephedrannin B is significantly more potent than this compound; the optimal effective dose for Ephedrannin B is approximately ten times lower than that of this compound. nih.govchemfaces.com

CompoundMolecular FormulaKey Structural FeatureRelative Anti-Inflammatory Potency
This compoundC₃₀H₂₀O₁₁Contains an additional hydroxyl group compared to Ephedrannin B.Active
Ephedrannin BC₃₀H₂₀O₁₀Lacks a specific hydroxyl group present in this compound.~10 times more potent than this compound. nih.govchemfaces.com

Structural Features Influencing this compound Anticancer Activity

This compound has been identified as a compound with strong anticancer activity against a range of cancer types, including lung, liver, colon, and kidney cancer. researchgate.net Its mechanism of action involves the dual inhibition of focal adhesion kinase (FAK) and proto-oncogene tyrosine-protein kinase Src. researchgate.netresearchgate.net The FAK/Src complex is a critical mediator of cell proliferation, migration, and invasion, and its inhibition by this compound represents a promising strategy for cancer therapy. researchgate.netnih.gov

SAR insights into the anticancer activity of this compound are again derived from comparative studies with its analogues. A study evaluating the cytotoxicity of several dimeric proanthocyanidins from Ephedra sinica roots tested this compound, Ephedrannin B, Mahuannin D, and Mahuannin E against three human cancer cell lines: SGC-7901 (stomach), HepG2 (liver), and HeLa (cervical). thieme-connect.comthieme-connect.com The results of this study highlighted that Ephedrannin B was significantly active against all three cell lines. thieme-connect.comthieme-connect.com In contrast, the same study did not report significant activity for this compound under the tested conditions.

This finding presents a clear SAR point: the structural difference between this compound and B—the additional hydroxyl group in this compound—appears to be detrimental to its cytotoxic activity against these specific cancer cell lines. This suggests that for anticancer activity, a slightly more lipophilic structure, as seen in Ephedrannin B, may be favored for cell membrane permeability or for optimal binding to the target proteins, FAK and Src. The specific location and orientation of hydroxyl groups are critical, as they can form or hinder hydrogen bonds within the binding pockets of target enzymes.

CompoundTarget Cancer Cell LinesObserved Cytotoxic ActivityReference
This compoundLung, Liver, Colon, KidneyReported as a potent dual inhibitor of FAK and Src. researchgate.net
This compoundSGC-7901, HepG2, HeLaNot reported as significantly active in this comparative study. thieme-connect.comthieme-connect.com
Ephedrannin BSGC-7901, HepG2, HeLaSignificantly active against all three cell lines. thieme-connect.comthieme-connect.com

SAR Analysis for this compound's Anti-Melanogenesis Effects

This compound and its analogue Ephedrannin B have been shown to inhibit melanogenesis, the process of melanin (B1238610) production. chemfaces.com This activity makes them potential candidates for development as skin-whitening agents. Their mechanism involves the inhibition of tyrosinase, the key enzyme in the melanin synthesis pathway. Both compounds suppress the transcription of the tyrosinase gene in melanoma cells. chemfaces.com

The SAR for anti-melanogenesis activity mirrors that observed for anti-inflammatory effects. While both compounds are effective, studies report that the inhibition of melanin production by Ephedrannin B is "much more effective" than that by this compound. chemfaces.com Both compounds exhibit concentration-dependent inhibitory effects on L-tyrosine oxidation by mushroom tyrosinase. chemfaces.com

CompoundMechanismRelative Anti-Melanogenesis Efficacy
This compoundInhibits tyrosinase transcription.Active
Ephedrannin BInhibits tyrosinase transcription.Significantly more effective than this compound. chemfaces.com

Computational SAR and QSAR Modeling for this compound and its Analogues

Computational methods, including molecular docking and QSAR, are powerful tools for understanding and predicting the activity of bioactive compounds. nih.gov QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov These models use calculated molecular descriptors (representing physicochemical properties like lipophilicity, electronic properties, and steric effects) to predict the activity of new, untested compounds. nih.gov

While a specific, validated QSAR model for this compound has not been extensively reported in the literature, computational studies have begun to elucidate its structure-activity relationships at a molecular level. A molecular docking study investigated the interaction between dimeric proanthocyanidins, including this compound and B, and lipopolysaccharide (LPS), a key trigger in the inflammatory response. nih.gov This type of in silico study can predict the binding affinity and specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between a ligand (this compound) and its target (LPS). nih.gov The results from such studies can explain why certain structural features enhance or diminish activity, providing a rational basis for the observed SAR. For instance, the binding energy and orientation of this compound versus B within the LPS binding site could explain the 10-fold difference in their anti-inflammatory potency.

The development of a robust QSAR model for this compound and its analogues would involve several steps:

Data Set Compilation : Gathering a series of Ephedrannin analogues (e.g., Ephedrannin B, Mahuannins) with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition or cell growth).

Descriptor Calculation : Calculating a wide range of molecular descriptors for each analogue, including constitutional, topological, geometric, and electronic descriptors.

Model Building : Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical equation that correlates the descriptors with the biological activity. irma-international.org

Validation : Rigorously testing the model's robustness and predictive power using internal and external validation techniques to ensure it is not overfitted and can accurately predict the activity of new compounds.

Studies on other proanthocyanidins and flavonoids have successfully used QSAR to model activities like antioxidant and antimutagenic effects, demonstrating the applicability of this approach to the chemical class to which this compound belongs. nih.govnih.govirma-international.org Such models provide a guide for the rational design of new analogues with potentially enhanced therapeutic properties.

Vii. Advanced Analytical Methodologies for Ephedrannin a Quantification and Characterization

Development and Validation of Chromatographic Methods for Ephedrannin A (e.g., UPLC-MS/MS, HPLC-DAD)

Chromatographic techniques are central to the analysis of phytoconstituents like this compound. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are particularly powerful for this purpose. e-nps.or.krnih.gov

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): HPLC-DAD is a robust and widely used technique for the analysis of phenolic compounds in plant extracts. scielo.br It separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. The DAD detector then records the absorbance of the eluting compounds over a range of UV-Vis wavelengths, providing a characteristic spectrum for each peak that aids in identification.

Studies on various Ephedra species have utilized HPLC-DAD to create chemical fingerprints of extracts, identifying numerous phenolic and flavonoid constituents. scielo.brscielo.brusp.br While these studies often focus on a broad profile of compounds, the methodology is directly applicable to the quantification of this compound. For accurate quantification, a validated method would involve developing an optimal gradient elution program to achieve baseline separation of this compound from other co-eluting compounds. The method's validation would assess linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) according to established guidelines.

Table 1: Representative HPLC-DAD Method Parameters for Analysis of Phenolic Compounds in Ephedra Extracts.
ParameterConditionReference
Column C18 reverse-phase column frontiersin.org
Mobile Phase Gradient elution with Acetonitrile (A) and 0.1% Formic Acid in Water (B) frontiersin.org
Flow Rate Typically 0.75 - 1.0 mL/min frontiersin.org
Detection DAD, monitoring at wavelengths relevant for flavonoids (e.g., 274 nm) frontiersin.org
Column Temperature Maintained at a constant temperature (e.g., 30°C) frontiersin.org

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC-MS/MS offers superior resolution, speed, and sensitivity compared to conventional HPLC. nih.gov It utilizes columns with smaller particle sizes (<2 µm) to achieve more efficient separations. nih.gov The coupling to a tandem mass spectrometer (MS/MS) allows for highly selective and sensitive detection based on the mass-to-charge ratio (m/z) of the target analyte and its fragmentation patterns. frontiersin.org

This technique is ideal for quantifying trace amounts of this compound in complex biological matrices. The method involves optimizing the ionization source (typically Electrospray Ionization, ESI) and defining specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. frontiersin.org This ensures that only the compound of interest is detected, minimizing matrix interference. LC-MS/MS has been successfully used to identify this compound in extracts of Sargassum polycystum and Ephedra sinica roots, confirming the method's utility. scispace.comresearchgate.net A validated UPLC-MS/MS method provides the gold standard for quantification due to its high specificity and sensitivity. e-nps.or.krresearchgate.net

Spectroscopic Analytical Techniques for this compound Quantification (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both the structural elucidation and quantification of organic molecules. mdpi.com Quantitative NMR (qNMR) has emerged as a valuable alternative to chromatographic methods for the analysis of constituents in herbal preparations. nih.gov

The principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei responsible for that signal. mdpi.com For quantification, a signal unique to this compound, which does not overlap with signals from other compounds in the extract, is selected. The integral of this signal is then compared to the integral of a known amount of an internal standard. nih.gov

Advantages of qNMR include its non-destructive nature, rapid analysis time, and the ability to perform quantification without requiring an isolated standard of the analyte, provided the structure is known. nih.gov Detailed NMR studies on A-type proanthocyanidins (B150500) from Ephedra sinica have been conducted, assigning specific proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for these compounds. semanticscholar.org Such data is fundamental for developing a qNMR method, as it allows for the identification of characteristic, well-separated signals suitable for quantification. mdpi.com While specific qNMR methods for this compound are not widely published, the established use of qNMR for other Ephedra constituents, such as alkaloids, demonstrates its feasibility and potential. nih.govmdpi.comresearchgate.net

Table 2: Key Steps in Developing a qNMR Method for this compound.
StepDescriptionReference
Signal Selection Identify a unique, well-resolved ¹H-NMR signal for this compound based on spectroscopic data. semanticscholar.org
Internal Standard Select a suitable internal standard with known concentration and signals that do not overlap with the sample matrix. nih.gov
Sample Preparation Precisely weigh the extract and internal standard and dissolve them in a deuterated solvent. nih.gov
Data Acquisition Acquire the ¹H-NMR spectrum under optimized conditions to ensure quantitative accuracy (e.g., sufficient relaxation delay). mdpi.com
Quantification Calculate the concentration of this compound by comparing the integral of its characteristic signal to the integral of the internal standard's signal. mdpi.com

Micro-analytical and High-Throughput Screening Methods for this compound

High-Throughput Screening (HTS) involves the use of automation, robotics, and miniaturization to rapidly test thousands to millions of samples for a specific biological activity or chemical property. wikipedia.orgjapsonline.com This technology is a cornerstone of modern drug discovery and can be adapted for the analysis of natural products. japsonline.com

In the context of this compound, HTS would not typically be used for direct quantification in a single extract. Instead, it would be employed to screen large libraries of natural product extracts to identify "hits"—extracts that contain compounds with a desired activity, such as the anti-inflammatory or melanogenesis-inhibiting effects reported for this compound. researchgate.netresearchgate.net

The process involves miniaturizing a biological assay into a microtiter plate format (e.g., 384 or 1536 wells). wikipedia.org Each well would contain the assay components (e.g., enzymes, cells) and a different plant extract. Automated systems would then measure the response in each well, and sophisticated data analysis would identify the active extracts. medinadiscovery.com Subsequent bio-guided fractionation, using methods like HPLC, would then be used to isolate and identify the active compound, which could be this compound. The mention of HTS in the context of Ephedrannin B, a related compound, suggests the relevance of this approach for this class of molecules. jmicrobiol.or.kr

Quality Control and Standardization of this compound in Natural Extracts

Standardization of herbal extracts is the process of ensuring that each batch of an extract has a consistent chemical composition and, consequently, a predictable therapeutic effect. chitosanlab.com This is achieved by adjusting the preparation to a defined content of one or more active constituents or chemical markers. researchgate.net

For natural extracts containing this compound, particularly those derived from Ephedra roots where it is a known constituent, establishing it as a chemical marker is a crucial step for quality control. ipicyt.edu.mxdrugs.com This ensures the identity, purity, and potency of the extract. The process of standardization relies on the robust analytical methods described previously (HPLC-DAD, UPLC-MS/MS, qNMR). researchgate.net

The key steps for the quality control of an extract standardized to this compound include:

Authentication of Raw Material: Correctly identifying the plant species (Ephedra sinica or other relevant species) and the plant part (roots) is the first critical control point. dgdagov.info

Selection of a Marker: this compound, due to its reported biological activities, is an excellent candidate for a chemical marker for Ephedra root extracts. researchgate.netdrugs.com

Method Validation: The chosen analytical method (e.g., HPLC) must be thoroughly validated for the quantification of this compound in the specific extract matrix. e-nps.or.kr

Setting Specifications: A minimum and/or maximum acceptable content level for this compound in the final extract must be defined. chitosanlab.com

Routine Batch Testing: Every batch of the extract must be tested to ensure it meets the pre-defined specifications for this compound content. dgdagov.info

By implementing these quality control measures, manufacturers can produce a standardized extract with consistent quality and a reliable concentration of this compound. chitosanlab.comresearchgate.net

Viii. Computational Chemistry and in Silico Modeling for Ephedrannin a Research

Molecular Docking Simulations of Ephedrannin A with Biological Targets (e.g., FAK, Src, LPS, Tyrosinase)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the potential interactions between this compound and various biological targets.

Lipopolysaccharide (LPS): In silico molecular docking studies have been conducted to investigate the binding of this compound to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria that can induce a strong inflammatory response. mdpi.com These simulations, often performed using tools like AutoDock Vina, help to understand how this compound might interfere with LPS-mediated inflammatory pathways. mdpi.com The chemical structure of this compound for these simulations can be sourced from databases such as PubChem. mdpi.com

Tyrosinase: this compound has been investigated for its inhibitory effects on tyrosinase, a key enzyme in melanin (B1238610) synthesis. researchgate.net Molecular docking simulations can predict the binding modes of this compound within the active site of tyrosinase, providing insights into its potential as a competitive inhibitor. nih.govmdpi.com For instance, similar studies on other tyrosinase inhibitors have identified key interactions, such as hydrogen bonding with residues like Asn260 within the enzyme's active site. nih.gov

Table 1: Molecular Docking Targets of this compound

Biological Target Therapeutic Area Key Findings from Docking Studies
FAK and Src Cancer Potent dual inhibitor, disrupts FAK/Src complex. researchgate.netchembank.org
LPS Inflammation Binds to LPS, suggesting interference with inflammatory pathways. mdpi.com
Tyrosinase Hyperpigmentation Predicted to bind to the active site, indicating potential for inhibition. researchgate.netnih.gov

Molecular Dynamics Simulations to Investigate this compound-Target Interactions

Molecular dynamics (MD) simulations offer a more dynamic picture of the interactions between this compound and its biological targets. nih.govnih.govebsco.com Unlike the static view provided by molecular docking, MD simulations can reveal the conformational changes and energetic landscapes of the complex over time, providing a deeper understanding of the binding stability and mechanism. nih.govmdpi.com These simulations are crucial for validating the binding poses predicted by docking and for exploring the dynamic nature of the protein-ligand interactions. mdpi.comnih.gov Although specific MD simulation studies focused solely on this compound are not extensively detailed in the provided results, the application of this technique is a logical and vital next step following initial docking predictions to further refine the understanding of its interactions with targets like FAK, Src, and tyrosinase. mdpi.comnih.gov

Quantum Chemical Calculations for this compound Reactivity and Conformation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties, reactivity, and conformational preferences of molecules like this compound. mdpi.comnih.govresearchgate.net These methods can be used to:

Determine stable conformations: By calculating the potential energy surface, researchers can identify the most stable three-dimensional structures of this compound. mdpi.com

Analyze reactivity: Calculations of properties like electrostatic surface potential and frontier molecular orbitals can provide insights into the regions of the molecule most likely to participate in chemical reactions or interactions with biological targets. mdpi.com

Predict spectral properties: Quantum chemical calculations can help in the interpretation of experimental spectroscopic data.

These computational approaches are fundamental for understanding the structure-activity relationships of this compound and for designing more potent analogs. rsc.org The use of quantum chemical calculations has become increasingly common in organic chemistry for elucidating reaction mechanisms and molecular properties. nih.govaspbs.com

Predictive Computational Models for this compound Bioactivity and Mechanism Prediction

Predictive computational models, encompassing a range of in silico techniques, are employed to forecast the biological activity and potential mechanisms of action of compounds like this compound. mdpi.comugm.ac.id These models leverage large datasets of chemical structures and associated biological data to identify patterns and make predictions. nih.gov

These approaches can include:

Quantitative Structure-Activity Relationship (QSAR) models: These models correlate variations in the biological activity of a series of compounds with changes in their molecular structures.

Pharmacophore modeling: This involves identifying the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity.

Machine learning and deep learning models: Advanced algorithms can be trained on extensive toxicological or bioactivity databases to predict the potential effects of new compounds. nih.gov

In silico strategies are valuable for prioritizing natural products for further investigation and for generating hypotheses about their mechanisms of action, which can then be tested experimentally. mdpi.comresearchgate.netrjpbr.com

Ix. Future Perspectives and Translational Research Avenues for Ephedrannin a

In-depth Elucidation of Undiscovered Mechanistic Pathways of Ephedrannin A

While initial research has identified the anti-inflammatory and anti-melanogenesis activities of this compound, the complete spectrum of its molecular mechanisms remains largely uncharted. chemfaces.comscienceopen.com Current knowledge indicates that its anti-inflammatory effects are mediated, in part, by the suppression of nuclear factor-kappa B (NF-κB) translocation and the phosphorylation of p38 mitogen-activated protein (MAP) kinase. nih.govchemfaces.comresearchgate.net Its anti-melanogenesis activity is attributed to the competitive and reversible inhibition of tyrosinase. chemfaces.com

Future research must delve deeper into these and other potential pathways. A critical area of investigation is the downstream cascade of the NF-κB and p38 MAPK signaling pathways to identify the specific genes and proteins modulated by this compound that contribute to its anti-inflammatory effects. Furthermore, the compound has been associated with the hypotensive properties of Ephedra root extracts, yet the specific receptors, ion channels, or signaling molecules it interacts with to elicit this effect are unknown. nih.gov

There is also a need to explore potential anticancer activities. Flavonoids isolated from Ephedra have been shown to inhibit cancer cell proliferation by targeting pathways such as the PI3K/Akt pathway. researchgate.net Investigating whether this compound acts on this crucial cell survival pathway could open up new therapeutic possibilities. A comprehensive understanding of these molecular mechanisms is essential for identifying precise therapeutic targets and potential biomarkers for patient stratification. nih.gov

Table 1: Known vs. Potential Mechanistic Pathways of this compound

ActivityKnown MechanismsPotential Undiscovered Pathways for Future Research
Anti-inflammatory Inhibition of NF-κB translocation; Suppression of p38 MAPK phosphorylation. nih.govchemfaces.com- Detailed downstream effects of NF-κB and p38 MAPK inhibition.- Interaction with other inflammatory signaling nodes (e.g., JAK/STAT).- Modulation of inflammasome activity.
Anti-melanogenesis Competitive and reversible inhibition of tyrosinase. chemfaces.com- Regulation of transcription factors for melanogenesis (e.g., MITF).- Impact on melanosome transport and transfer.
Hypotensive Associated with Ephedra root extracts, but specific mechanism is unknown. nih.gov- Interaction with adrenergic receptors.- Modulation of vascular smooth muscle calcium channels.- Effect on the renin-angiotensin system.
Anticancer Not directly established for this compound, but related flavonoids show activity. researchgate.net- Inhibition of the PI3K/Akt/mTOR pathway.- Induction of apoptosis via intrinsic or extrinsic pathways.- Anti-angiogenic effects.- Modulation of the tumor microenvironment. nih.gov

Rational Design and Synthesis of Advanced this compound Analogues with Enhanced Selectivity

The principle of rational drug design offers a powerful strategy to optimize the therapeutic properties of a lead compound like this compound. Studies have shown that structural analogues can possess significantly different potencies; for instance, Ephedrannin B exhibits a much stronger anti-inflammatory effect than this compound. nih.govresearchgate.net This highlights the potential for improving efficacy and selectivity through targeted chemical modifications.

Future efforts should focus on the rational design and synthesis of novel this compound analogues. Guided by computational methods such as molecular docking and molecular dynamics simulations, researchers can predict how structural changes would affect the binding affinity of the compound to its biological targets. nih.gov This approach allows for the systematic modification of the flavonoid backbone, including alterations to hydroxyl groups or the linkage between the flavan (B184786) units, to enhance its interaction with key enzymes or receptors. dcu.ie

The goals of such synthetic programs would be to:

Enhance Potency: Increase the therapeutic effect at lower concentrations, as seen with Ephedrannin B. nih.govresearchgate.net

Improve Selectivity: Engineer analogues that preferentially inhibit a specific target (e.g., a particular kinase in a cancer cell) to minimize off-target effects.

Optimize Pharmacokinetic Properties: Modify the structure to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

Enzymatic synthesis and biocatalytic methods could also be employed to create a diverse library of analogues in a more environmentally friendly manner than traditional chemical synthesis. nih.govsynbiobeta.com

Application of Systems Biology and Multi-Omics in this compound Research

To move beyond a single-pathway view of this compound's function, the application of systems biology and multi-omics technologies is essential. azolifesciences.comfrontiersin.org These approaches provide a holistic, network-level understanding of the biological changes induced by a compound. mdpi.com A multi-omics strategy would integrate data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive model of this compound's mechanism of action. azolifesciences.comfrontiersin.org

For example, treating inflammatory cells or cancer cells with this compound and subsequently performing multi-omics analysis could reveal:

Transcriptomics (RNA-Seq): Which genes are up- or down-regulated, providing a broad overview of the cellular response. Comparative transcriptome analysis has already been used to understand metabolite differences in Ephedra sinica. nih.gov

Proteomics: Changes in protein expression and post-translational modifications (e.g., phosphorylation), validating gene expression changes and identifying direct protein targets.

Metabolomics: Alterations in cellular metabolism. Metabolomic approaches have successfully been used to identify the presence of this compound in the roots of Ephedra sinica. researchgate.netresearchgate.net

By integrating these datasets, researchers can uncover novel biological networks and pathways affected by this compound, identify potential biomarkers for its efficacy, and generate new, testable hypotheses about its function. frontiersin.org

Development of Novel Preclinical Models for this compound Efficacy Validation

Validating the therapeutic efficacy of this compound requires robust and clinically relevant preclinical models. While initial studies have relied on in vitro cell cultures, such as RAW 264.7 macrophages for inflammation, moving forward will require more complex systems that better mimic human disease. nih.govchemfaces.com

For validating anti-inflammatory effects, researchers could use animal models of chronic inflammatory diseases, such as:

Collagen-induced arthritis models for rheumatoid arthritis.

Chemically induced colitis models for inflammatory bowel disease.

For validating potential anticancer effects, the development of advanced tumor models is crucial. These could include:

Patient-Derived Xenografts (PDX): Where tumor tissue from a human patient is implanted into an immunodeficient mouse. PDX models are known to better reflect the heterogeneity and drug response of human tumors.

Genetically Engineered Mouse Models (GEMMs): Mice engineered with specific cancer-causing mutations, which allow for the testing of targeted therapies in a more physiologically relevant context.

Organoid Cultures: Three-dimensional cell cultures derived from patient tumors that can be used for higher-throughput screening of drug efficacy.

Using such advanced models will provide more predictive data on the efficacy of this compound and its future analogues, facilitating a smoother transition to clinical trials. nih.gov

Sustainable Production and Bioprocessing Technologies for this compound

Currently, this compound is obtained by extraction from the roots of Ephedra sinica. nih.govchemfaces.com This reliance on a natural plant source presents significant sustainability challenges, including the risk of over-harvesting wild populations and variability in compound yield. google.com To ensure a stable and environmentally friendly supply for research and potential commercialization, the development of sustainable production and bioprocessing technologies is paramount.

Future research should explore several promising avenues:

Plant Cell and Tissue Culture: Establishing cell or root cultures of Ephedra sinica in bioreactors could provide a controlled, consistent, and sustainable source of this compound, independent of geographical and climatic factors.

Metabolic Engineering and Synthetic Biology: The biosynthetic pathway of this compound could be elucidated and transferred into a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. google.com These microorganisms could then be fermented on a large scale to produce the compound or its precursors, a strategy already explored for other plant-derived molecules.

Green Extraction and Purification: For extraction from natural sources, developing and optimizing bioprocessing techniques that use non-toxic solvents, reduce energy consumption, and minimize waste are crucial. bioindustry.org This aligns with the principles of green chemistry and a circular bioeconomy. tecnic.eualliedacademies.orgfrontiersin.org

These biotechnological and bioprocessing approaches are key to creating a scalable and sustainable production pipeline for this compound, a necessary step for its journey from a laboratory compound to a potential therapeutic product. bioindustry.org

Q & A

Q. How does the stereochemical configuration of this compound influence its bioactivity, and what analytical techniques resolve structural ambiguities?

  • Methodological Answer : Nuclear magnetic resonance (NMR), particularly 2D HSQC and COSY experiments, resolves stereochemistry by mapping proton-proton coupling and carbon-proton correlations . For example, the orientation of hydroxyl groups on the flavan-3-ol backbone determines hydrogen-bonding interactions with targets like NF-κB. X-ray crystallography is recommended for absolute configuration determination, though crystallization challenges may require methylated derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in reported anti-inflammatory mechanisms of this compound versus Ephedrannin B?

  • Methodological Answer : Discrepancies in potency (e.g., Ephedrannin B’s superior inhibition of TNF-α vs. This compound) may arise from differential MAP kinase binding affinities. To resolve this:
  • Perform surface plasmon resonance (SPR) to compare binding kinetics to p38 MAPK.
  • Use siRNA knockdown in RAW264.7 macrophages to isolate NF-κB vs. MAPK pathway contributions.
  • Validate findings across multiple cell lines (e.g., THP-1, primary monocytes) to rule out cell-type-specific effects .

Q. What in silico strategies predict this compound’s pharmacokinetics, and how do these models align with in vivo bioavailability data?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts this compound’s interactions with CYP450 enzymes, suggesting poor oral bioavailability due to first-pass metabolism . To validate:
  • Conduct parallel artificial membrane permeability assays (PAMPA) for intestinal absorption.
  • Compare LC-MS/MS plasma concentration curves in murine models with SwissADME predictions.
  • Adjust models using experimental logP values from shake-flask assays .

Q. What experimental designs are recommended for comparative pharmacological studies of this compound and synthetic analogs?

  • Methodological Answer :
  • Synthesis : Modify the C-3 hydroxyl group via acetylation or glycosylation to enhance stability.
  • Screening : Use a high-content screening (HCS) platform with TNF-α/GFP reporter HEK293 cells to quantify NF-κB inhibition.
  • Dose-Response : Apply the Chou-Talalay method to calculate combination indices (CI) for synergy with standard anti-inflammatories (e.g., dexamethasone) .

Data Analysis and Reproducibility

Q. How should researchers handle batch-to-batch variability in this compound extracts during in vitro assays?

  • Methodological Answer :
  • Standardize extracts using UPLC-QTOF-MS metabolite profiling and PCA to identify batch outliers.
  • Include a reference compound (e.g., epicatechin) as an internal control in each assay plate.
  • Report variability metrics (e.g., %RSD for IC50 values) in supplementary materials .

Q. What statistical approaches are robust for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

  • Methodological Answer :
  • Use mixed-effects models (e.g., nonlinear regression with random intercepts) to account for intra-experiment variability.
  • Apply Benjamini-Hochberg correction for multiple comparisons in cytokine multiplex assays (e.g., Luminex).
  • Share raw flow cytometry data (FCS files) in public repositories like FlowRepository .

Future Directions

Q. What unresolved questions warrant prioritization in this compound research?

  • Key Gaps :
  • Elucidate epigenetic effects (e.g., histone deacetylase modulation) using ChIP-seq in chronic inflammation models.
  • Investigate cross-species metabolic differences via CRISPR-edited humanized mouse models.
  • Develop isotope-labeled standards (e.g., ¹³C-Ephedrannin A) for precise pharmacokinetic tracking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.